Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-
Description
This compound is a stereochemically defined pyrrolo[3,4-c]pyrrole derivative featuring a tricarboxylic acid core, with three ester groups: a tert-butyl ester at position 2, an ethyl ester at position 3a, and a benzyl ester at position 3. The stereochemistry is designated as rel-(3aR,6aR), which influences its spatial arrangement and reactivity. Pyrrolo[3,4-c]pyrrole frameworks are notable for their structural rigidity and versatility in medicinal chemistry, often serving as intermediates for bioactive molecules or materials science applications. The tert-butyl and benzyl esters enhance lipophilicity, while the ethyl group balances steric and electronic effects .
Properties
Molecular Formula |
C28H34N2O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C28H34N2O6/c1-5-34-23(31)28-19-29(24(32)35-16-21-12-8-6-9-13-21)17-27(28,22-14-10-7-11-15-22)18-30(20-28)25(33)36-26(2,3)4/h6-15H,5,16-20H2,1-4H3/t27-,28+/m0/s1 |
InChI Key |
ACZMGHNGLPBWNZ-WUFINQPMSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CN(C[C@]1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C12CN(CC1(CN(C2)C(=O)OC(C)(C)C)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters can lead to the formation of polyhydrogenated pyrrolo[3,4-b]pyrroles . This process involves initial nucleophilic addition followed by intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyrrole-1,3-dione derivatives , while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylic acid bis(tert-butyl) ester
- Structure : A bis-ester analog with tert-butyl groups at positions 2 and 5, lacking the ethyl and benzyl esters. The dioxo groups at positions 1 and 4 confer rigidity.
- Key Differences: Functional Groups: The absence of a third ester (benzyl) reduces lipophilicity compared to the target compound.
- Applications : Used in materials science for optoelectronic studies due to its conjugated system.
rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
- Structure : A dicarboxylate analog with tert-butyl, ethyl, and benzyl groups. Stereochemistry (3aS,6aS) differs from the target’s rel-(3aR,6aR).
- Key Differences :
- Synthesis : Likely synthesized via similar esterification or coupling routes as the target compound.
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Structure : A simpler derivative with a single tert-butyl ester and a saturated pyrrolopyrrole ring.
- Key Differences :
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
- NMR Trends : The tert-butyl group consistently appears as a singlet near δ 1.44. Benzyl esters show characteristic aromatic signals (δ 7.24–7.47) and methylene protons (δ 4.30–5.53) .
- Elemental Analysis : Discrepancies between calculated and found values (e.g., : C 74.30% vs. 74.25%) highlight challenges in purity assessment for complex esters .
Q & A
Q. Q1. What are the key steps for synthesizing the target compound with stereochemical fidelity?
Methodological Answer: The synthesis requires precise control of reaction conditions and protecting group strategies. For example:
- Stepwise Functionalization : Use NaH and TsCl in THF to activate intermediates for substitution reactions (e.g., boronic acid cross-coupling with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) .
- Stereochemical Control : Chiral resolution or asymmetric catalysis (not explicitly detailed in evidence) may be needed, but intermediates like tert-butyl-protected benzyl derivatives (e.g., rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate) suggest the use of chiral auxiliaries or enzymatic resolution .
- Purification : Column chromatography or recrystallization (as inferred from similar syntheses in and ).
Q. Q2. How can the stereochemistry and structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic P2₁2₁2₁ space group parameters: a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å) .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 165.4, 162.7 ppm for carbonyl groups in tricarboxylate derivatives) with computational predictions .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 360.1447 for C₁₉H₂₁NO₆) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Variable Substituent Screening : Replace phenylmethyl or tert-butyl groups with electron-donating/withdrawing moieties (e.g., 3,4-dimethoxyphenyl via Suzuki coupling, as in ).
- Pharmacophore Mapping : Use computational tools (SwissADME) to predict logP, topological polar surface area, and drug-likeness, then validate experimentally (e.g., solubility assays in DMSO/PBS) .
- Biological Assays : Compare activity against reference drugs (e.g., celecoxib) in target-specific models (e.g., cyclooxygenase inhibition) .
Q. Q4. How to resolve contradictions between computational solubility predictions and experimental data?
Methodological Answer:
- Experimental Validation : Perform dynamic light scattering (DLS) or differential scanning calorimetry (DSC) to assess aggregation or polymorphism .
- Parameter Adjustment : Refine computational models using experimental logS values or Abraham solvation parameters.
- Co-solvent Screening : Test solubility in PEG-400 or cyclodextrin solutions to improve bioavailability .
Q. Q5. What strategies mitigate racemization during chiral synthesis of the (3aR,6aR)-rel- configuration?
Methodological Answer:
- Low-Temperature Reactions : Conduct nucleophilic substitutions at 0°C to minimize epimerization (e.g., NaH/TsCl in THF at 0°C → rt) .
- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB .
- Protecting Groups : Use tert-butyl esters (stable under basic conditions) to preserve stereochemistry during deprotection .
Q. Q6. How to design a computational model for predicting the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Pd-catalyzed couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Ligand Screening : Simulate Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands for coupling efficiency .
- Solvent Effects : Use COSMO-RS to model toluene/EtOH/H₂O solvent mixtures .
Data-Driven Analysis Questions
Q. Q7. How to interpret conflicting NMR data for diastereomeric mixtures?
Methodological Answer:
- 2D NMR (NOESY/ROESY) : Identify through-space correlations to distinguish diastereomers .
- Variable Temperature NMR : Observe coalescence temperatures to estimate rotational barriers (e.g., tert-butyl group rotation) .
- Spectral Simulation : Compare experimental spectra with software-predicted shifts (e.g., ACD/Labs or MestReNova) .
Q. Q8. What analytical methods validate the absence of residual palladium in synthesized batches?
Methodological Answer:
- ICP-MS : Quantify Pd levels (target: <10 ppm) .
- Colorimetric Tests : Use Pd-sensitive reagents (e.g., sodium rhodizonate) for rapid screening .
- Purification : Employ scavenger resins (e.g., SiliaBond Thiol) during workup .
Methodological Innovation Questions
Q. Q9. How can continuous flow chemistry improve the scalability of the synthesis?
Methodological Answer:
Q. Q10. What advanced characterization techniques can elucidate solid-state behavior?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
